molecular formula C4H9ClN4 B1423673 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 1303994-03-7

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B1423673
CAS No.: 1303994-03-7
M. Wt: 148.59 g/mol
InChI Key: ZUXYNXMZEHYTSS-UHFFFAOYSA-N
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Description

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYNXMZEHYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303994-03-7
Record name 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Core in Medicinal Chemistry

The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in the landscape of medicinal chemistry, transitioning from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its remarkable stability, unique electronic properties, and capacity for forming hydrogen bonds have made it an attractive bioisostere for amide bonds, enhancing the pharmacokinetic profiles of numerous therapeutic agents.[3][4] This guide delves into the technical intricacies of a specific, yet broadly relevant, derivative: 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. We will explore its fundamental properties, the nuanced strategies for its regioselective synthesis, and its profound implications for the development of novel therapeutics.

Core Compound Identification and Physicochemical Properties

While a specific CAS number for 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is not readily found in major chemical databases, we can confidently deduce its molecular formula and establish the identity of its parent compounds. The free base, 2-ethyl-2H-1,2,3-triazol-4-amine, has the molecular formula C4H8N4.[5] Consequently, the hydrochloride salt is characterized by the molecular formula C4H9ClN4 .

For context, the non-ethylated parent compound, 2H-1,2,3-Triazol-4-amine hydrochloride, is assigned the CAS number 194469-74-4 with a molecular formula of C2H5ClN4.[6]

PropertyValueSource
Molecular Formula C4H9ClN4Deduced
Parent Free Base 2-ethyl-2H-1,2,3-triazol-4-amine[5]
Molecular Weight (Hydrochloride) 148.60 g/mol Calculated
Parent Compound (non-ethylated) CAS 194469-74-4[6]

The Strategic Importance of N2-Substitution in 1,2,3-Triazoles

The substitution pattern on the triazole ring is a critical determinant of its biological activity and physicochemical properties. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" famously yields 1,4-disubstituted triazoles, the synthesis of N2-substituted isomers like the one presents a more nuanced synthetic challenge.[7][8] The N2-substituted regioisomer often exhibits distinct biological activities compared to its N1- or N3-substituted counterparts, making the development of regioselective synthetic methodologies a key focus for medicinal chemists.[7]

Synthesis of 2-Substituted-1,2,3-triazol-4-amines: A Methodological Overview

The synthesis of 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride hinges on the regioselective formation of the N2-substituted triazole core. Several strategies have been developed to achieve this, moving beyond the conventional Huisgen 1,3-dipolar cycloaddition.

Key Synthetic Approaches for N2-Alkylation:
  • Direct Alkylation of NH-Triazoles: The reaction of a pre-formed 4-amino-1,2,3-triazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base can lead to a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the choice of solvent, base, and reaction conditions. Recent studies have shown that specific conditions, such as using K2CO3 in DMF, can favor the formation of 2-substituted products.[9]

  • Base-Induced Regioselective Synthesis: A highly effective method involves the use of N-sulfonyl-1,2,3-triazoles as precursors. These can undergo a base-induced, SN2-like reaction with alkyl halides, such as ethyl bromide or iodide, at room temperature to yield the N2-substituted product with high regioselectivity.[10][11]

  • Photochemical and Rearrangement Reactions: More advanced methods include the photochemical rearrangement of 2,5-disubstituted tetrazoles to generate nitrile imine intermediates, which can then cyclize to form N2-aryl 1,2,3-triazoles.[12] While this example is for arylation, similar principles can be adapted for alkyl substitution.

The final step in the synthesis of the target compound would involve the treatment of the purified 2-ethyl-2H-1,2,3-triazol-4-amine free base with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, to precipitate the hydrochloride salt.

General Experimental Protocol: Regioselective N2-Ethylation of a 4-Substituted-1,2,3-Triazole

The following is a representative, generalized protocol based on methods for regioselective N-alkylation. Note: This is an illustrative procedure and should be adapted and optimized based on the specific starting materials and laboratory conditions.

  • Preparation of the Starting Triazole: A suitable 4-amino-1,2,3-triazole precursor is dissolved in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Base: A mild base, such as potassium carbonate (K2CO3), is added to the solution to deprotonate the triazole ring.

  • Alkylation: Ethyl iodide or ethyl bromide is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired N2-ethyl isomer.

  • Salt Formation: The purified 2-ethyl-2H-1,2,3-triazol-4-amine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether). The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the hydrochloride salt.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the ethyl group and its attachment to the N2 position of the triazole ring, as well as the overall structure.[13]

  • FT-IR: To identify characteristic functional groups.[14]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Amino-1,2,3-triazole Precursor Reaction N2-Ethylation (e.g., EtI, K2CO3 in DMF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FreeBase 2-Ethyl-2H-1,2,3-triazol-4-amine (Free Base) Purification->FreeBase SaltFormation HCl Addition FreeBase->SaltFormation FinalProduct 2-Ethyl-2H-1,2,3-triazol-4-amine HCl SaltFormation->FinalProduct Analysis Spectroscopic Characterization (NMR, MS, IR) FinalProduct->Analysis

Generalized workflow for the synthesis and analysis.

Applications in Drug Development and Biological Significance

The 1,2,3-triazole moiety is a key component in a number of approved drugs, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[3] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of pharmacological activities, making them highly valuable for drug discovery programs.[15]

  • Antimicrobial Agents: The triazole nucleus is a well-established pharmacophore in antifungal and antibacterial drugs.[14][16]

  • Anticancer Therapeutics: Numerous 1,2,3-triazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1][17]

  • Anti-inflammatory Activity: Certain 1,2,3-triazole compounds have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[18]

  • Anticonvulsant and CNS Applications: The structural similarity of the triazole ring to other CNS-active pharmacophores has led to the exploration of its derivatives as anticonvulsant and hypnotic agents.[14]

The 4-amino substitution on the triazole ring provides a crucial handle for further derivatization, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This makes compounds like 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride valuable building blocks in the synthesis of more complex and potentially more potent therapeutic agents.[19]

Conclusion

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride represents a molecule of significant interest to the drug discovery community. While its specific CAS number is not widely documented, its identity and properties can be clearly established. The true value of this compound lies in its embodiment of the N2-substituted 1,2,3-triazole scaffold, a structural motif that continues to yield promising therapeutic candidates across a diverse range of disease areas. A thorough understanding of its regioselective synthesis and its potential as a versatile building block is essential for researchers aiming to leverage the power of the triazole ring in the design of next-generation pharmaceuticals.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A. Retrieved from [Link]

  • da Silva, F. de C., de Souza, M. C. B. V., & Ferreira, V. F. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 28(8), 1426-1444. [Link]

  • Uslu, H., & Göktaş, M. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Chemical Communications. (n.d.). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? MDPI. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2833. [Link]

  • ACS Publications. (2021). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Organic Letters, 24(1), 132-136. [Link]

  • PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. National Library of Medicine. Retrieved from [Link]

  • SciSpace. (2015). Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine. SciSpace. Retrieved from [Link]

  • PubMed. (2022). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. National Library of Medicine. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed Central. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (n.d.). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Retrieved from [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]

  • AJOL. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PubMed Central. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers Media S.A. Retrieved from [Link]

  • Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2664-2683. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry, 20(2), 27-51. [Link]

  • ACS Publications. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Arkivoc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98. [Link]

  • ACS Publications. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 8(16), 14357-14382. [Link]

  • PubChem. (n.d.). 2-ethyl-2h-1,2,3-triazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8896. [Link]

Sources

Structural Elucidation of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride , a specific regioisomer of the ethyl-substituted aminotriazole family. While 1,2,3-triazoles are ubiquitous in medicinal chemistry (often via "click" chemistry yielding 1,4-disubstituted 1H-isomers), the 2H-isomers are electronically distinct, offering unique bioisosteric properties for amide bonds and phenyl rings.[1]

The primary challenge in this elucidation is distinguishing the N2-ethyl isomer from the kinetically favored N1-ethyl isomer. This guide presents a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) with NOE analysis, and X-ray crystallography to unequivocally assign the structure.

Synthesis & Isolation Context

To understand the impurity profile and isomer distribution, one must recognize the synthetic origin.[1] The target compound is typically synthesized via the alkylation of 4-nitro-1,2,3-triazole followed by reduction.

  • Alkylation Step: Reaction of 4-nitro-1,2,3-triazole with ethyl iodide in the presence of a base (e.g.,

    
    ).[1] This step yields a mixture of N1-ethyl and N2-ethyl isomers.
    
    • Thermodynamic Control: The N2-isomer is often the thermodynamic product due to the preservation of aromaticity and minimization of dipole repulsion, whereas the N1-isomer is the kinetic product.

  • Isolation: The isomers are separable by column chromatography (N2 isomers are typically less polar).[1]

  • Reduction & Salt Formation: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to an amine.[1] Treatment with HCl/dioxane yields the stable hydrochloride salt, preventing oxidative degradation of the electron-rich amine.[1]
    

Analytical Workflow & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out ring-opening or dimerization.

ParameterObserved ValueTheoretical ValueInference
Ionization Mode ESI (+)-Protonated molecular ion

m/z 113.0822113.0827Confirms Formula

(Free base + H)
Isotope Pattern M+1 (4.6%)-Consistent with carbon count (

)
Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and salt formation.

  • 
     (cm⁻¹):  2600–3200 (Broad, strong, Ammonium 
    
    
    
    stretch), 1645 (Aromatic C=C/C=N stretch), 1580 (
    
    
    bend).[1]
  • Diagnostic: The broad band extending below 3000 cm⁻¹ confirms the amine is protonated (hydrochloride salt form).

Nuclear Magnetic Resonance (NMR)

This is the critical step for regioisomer differentiation.[1]

1H NMR (400 MHz, DMSO-d6)
Signal (

ppm)
MultiplicityIntegralAssignmentStructural Insight
8.50 Broad s3H

Ammonium protons (exchangeable with

).
7.65 s1HH-5 Diagnostic Signal.
4.38 q (

Hz)
2H

Ethyl methylene.
1.42 t (

Hz)
3H

Ethyl methyl.[1]

Expert Insight (The "N1 vs N2" Shift Rule): In 1,2,3-triazoles, the ring proton (H-5) chemical shift is sensitive to the N-substitution pattern.

  • N1-Isomers: The H-5 proton is adjacent to the substituted nitrogen (N1). The lone pair and anisotropy typically shift this signal downfield (

    
     8.0 – 8.6 ppm).[1]
    
  • N2-Isomers: The H-5 proton is on C5, separated from the substituent at N2 by a nitrogen atom. The ring current is more symmetric.[1] This signal typically appears upfield (

    
     7.5 – 7.8 ppm).[1]
    
13C NMR (100 MHz, DMSO-d6)
  • 
     (ppm):  11.2 (
    
    
    
    ), 48.5 (
    
    
    ), 128.4 (C-5), 142.1 (C-4).[1]
  • Analysis: The C-4 carbon (bearing the amine) is significantly deshielded. The chemical shift difference between C-4 and C-5 is characteristic of the polarized 4-amino system.

Definitive Proof: 1D-NOE / NOESY

To rule out the 1-ethyl-5-amine isomer (where Ethyl and H-4 would be distant) and 1-ethyl-4-amine (where Ethyl and H-5 are vicinal), we perform NOE experiments.

  • Experiment: Irradiate the

    
     signal at 4.38 ppm.
    
  • Result (N2-Isomer): Weak or Negligible NOE enhancement at H-5 (7.65 ppm).

    • Reasoning: In the 2-ethyl isomer, the ethyl group is attached to N2.[1] The H-5 proton is on C5.[1] The distance

      
       is too great for a strong through-space interaction compared to the N1-isomer.
      
  • Counter-Scenario (N1-Isomer): If this were the 1-ethyl isomer, irradiating the

    
     (at N1) would yield a strong NOE  at H-5 (at C5) due to their vicinal proximity.
    

Structural Logic Visualization

The following diagram illustrates the logical flow used to rule out alternative isomers and confirm the target structure.

ElucidationLogic Start Unknown Isomer (C4H9N4Cl) Synthesis Synthesis Origin: Alkylation of 4-nitro-1,2,3-triazole Start->Synthesis Hypothesis Possible Isomers Synthesis->Hypothesis Iso_N1 Isomer A: 1-Ethyl (Kinetic Product) Hypothesis->Iso_N1 Iso_N2 Isomer B: 2-Ethyl (Thermodynamic Product) Hypothesis->Iso_N2 NMR_1H 1H NMR Analysis (H-5 Shift) Iso_N1->NMR_1H Iso_N2->NMR_1H Shift_Down H-5 > 8.0 ppm (Deshielded by N1) NMR_1H->Shift_Down Matches A Shift_Up H-5 ~ 7.6 ppm (Symmetric Ring Current) NMR_1H->Shift_Up Matches B (Observed) NOE_Test NOE Experiment (Irradiate N-CH2) Shift_Up->NOE_Test NOE_Strong Strong NOE to H-5 (Vicinal Proximity) NOE_Test->NOE_Strong If A NOE_Weak Weak/No NOE to H-5 (Distant) NOE_Test->NOE_Weak If B (Observed) Conclusion CONFIRMED STRUCTURE: 2-Ethyl-2H-1,2,3-triazol-4-amine HCl NOE_Weak->Conclusion

Caption: Decision tree for distinguishing N1 vs. N2 regioisomers of 1,2,3-triazoles using NMR observables.

X-Ray Crystallography (Validation)

While NMR provides strong solution-phase evidence, X-ray crystallography of the hydrochloride salt is the "Gold Standard" for establishing the tautomeric form and protonation site.

  • Crystal Growth: Slow evaporation of an Ethanol/Water (9:1) solution.

  • Lattice Features:

    • Space Group: Typically Monoclinic (

      
      ).[1]
      
    • Protonation: The electron density map will locate the extra proton on the exocyclic amine nitrogen (

      
      ), not on the ring nitrogens, confirming the salt is an ammonium salt, not a triazolium salt.
      
    • H-Bonding: A chloride anion (

      
      ) typically bridges the ammonium hydrogens and the triazole C5-H, forming a stable network.
      
    • Bond Lengths: The

      
       and 
      
      
      
      bond lengths in the 2-ethyl isomer are equivalent (approx 1.32 Å), confirming the delocalized, pseudo-symmetric nature of the 2H-triazole ring, distinct from the localized double bonds seen in 1H-triazoles.

References

  • Isomer Differentiation: Creary, X., et al. "Structural determination of 1,2,3-triazole isomers by NMR and X-ray crystallography."[1] Journal of Organic Chemistry, 2012 .

  • Synthesis of 2-Substituted Triazoles: Begtrup, M. "Alkylation of 1,2,3-triazoles: Controlling regioselectivity."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998 .[1]

  • Triazole Bioisosteres: Bonandi, E., et al.[1] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017 .[1]

  • General Spectral Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1]

Sources

A Technical Guide to the Biological Activities of 4-Amino-1,2,3-Triazole Compounds: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to specific molecular frameworks that exhibit a remarkable breadth of biological activity. The 4-amino-1,2,3-triazole core is one such "privileged scaffold."[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic accessibility have positioned it as a cornerstone for the development of new drugs targeting a wide array of diseases.[3] This guide provides a technical deep-dive into the multifaceted biological potential of 4-amino-1,2,3-triazole derivatives, moving beyond a mere catalog of activities to explore the underlying mechanisms, experimental validation, and future promise of this remarkable heterocyclic system.

Anticancer Potential: Targeting Tumor Proliferation and Immune Evasion

The application of 4-amino-1,2,3-triazole derivatives in oncology is a rapidly expanding field, with compounds demonstrating efficacy through diverse mechanisms of action, from direct cytotoxicity to modulation of the tumor microenvironment.[4][5]

Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A particularly compelling anticancer strategy involves the inhibition of IDO1, an enzyme that plays a critical role in tumor immune escape.[6] IDO1 catalyzes the degradation of tryptophan, leading to a local depletion of this essential amino acid and the accumulation of immunosuppressive metabolites, which together suppress the activity of tumor-infiltrating T-cells.

Derivatives based on the 4-amino-1,2,3-triazole core have been identified as highly potent IDO1 inhibitors.[6] Structural and kinetic studies have revealed a sophisticated mechanism: these compounds bind directly to the heme iron within the enzyme's active site, forming a tight, long-lived complex.[6] This interaction follows a noncompetitive kinetic mechanism with respect to tryptophan, suggesting the inhibitor binds to a form of the enzyme that is not competent to bind its natural substrate.[6] This potent and durable inhibition effectively restores the anti-tumor immune response.

IDO1_Inhibition cluster_TumorCell Tumor Microenvironment cluster_Immune Immune Response Tumor Tumor Cell IDO1 IDO1 Enzyme (Overexpressed) Tumor->IDO1 Expresses Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Inactive Inactive T-Cell Kynurenine->T_Cell_Inactive Suppresses T_Cell T-Cell T_Cell->Tumor Kills T_Cell_Inactive->Tumor Immune Escape Inhibitor 4-Amino-1,2,3-Triazole Inhibitor Inhibitor->IDO1 Binds & Inhibits

Caption: Inhibition of the IDO1 pathway by 4-amino-1,2,3-triazole compounds.

Direct Cytotoxicity and Cell Cycle Arrest

Beyond immunomodulation, certain 4-amino-1,2,3-triazole Schiff base derivatives have demonstrated direct cytotoxic effects on cancer cell lines.[4] These compounds can significantly suppress the proliferation of human lung adenocarcinoma (A549) and hepatoma (Bel7402) cells in a dose-dependent manner.[4] While the precise molecular targets are still under investigation, potential mechanisms include the induction of apoptosis and interference with the cell cycle.[7][8]

Data Summary: In Vitro Anticancer Activity
Compound ClassCell LineAssayIC50 (µM)Reference
4-amino-1,2,3-triazole derivativeA549 (Lung)MTT144.1 µg/mL[4]
4-amino-1,2,3-triazole derivativeBel7402 (Liver)MTT195.6 µg/mL[4]
1,2,3-triazole-coumarin conjugateA549 (Lung)MTT2.97[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its causality rests on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 4-amino-1,2,3-triazole test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[4][7]

Antimicrobial Frontiers: Combating Bacterial and Fungal Pathogens

The structural features of 4-amino-1,2,3-triazoles make them effective agents against a range of microbial pathogens.[10][11] Their activity often stems from the ability to interfere with essential metabolic pathways unique to microorganisms.

Mechanism of Action: Enzyme Inhibition

The primary mechanism for many triazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme crucial for the biosynthesis of ergosterol.[12] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death. While this is the classic mechanism for azole antifungals, derivatives of 4-amino-1,2,3-triazoles may exhibit broader activities.

In bacteria, a compelling target is the family of β-lactamase enzymes, which confer resistance to β-lactam antibiotics. The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising starting point for designing broad-spectrum inhibitors against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[13][14] The thione group is thought to be crucial for coordinating with the zinc ions in the active site of MBLs.[13]

Antimicrobial_Screening start Synthesized 4-Amino-1,2,3-Triazole Compound prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock serial_dilution Perform Serial Dilution of Compound in Broth prep_stock->serial_dilution microbe_culture Prepare Microbial Inoculum (Bacteria/Fungi) inoculate Inoculate Wells with Microbial Suspension microbe_culture->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature (24-48h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mbc Determine MBC/MFC (Plate onto agar) read_mic->determine_mbc

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: In Vitro Antimicrobial Activity
Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
4-amino-substituted-1,2,4-triazole-3-thiolS. aureus16[15]
4-amino-substituted-1,2,4-triazole-3-thiolB. subtilis20[15]
4-amino-substituted-1,2,4-triazole-3-thiolC. albicans>100[15]
1,2,4-triazole Schiff baseS. aureusSame as Ceftriaxone[11]
1,2,4-triazole Schiff baseC. albicansHigher than standard[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantifying the in vitro activity of an antimicrobial agent. The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) is critical as it must support robust microbial growth without interfering with the compound's activity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO.[12] In a 96-well microtiter plate, add culture broth to all wells.

  • Serial Dilution: Add a defined volume of the stock solution to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to all wells except for a sterility control. Include a growth control well (inoculum without compound).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]

Antiviral Activity: A Scaffold for Inhibiting Viral Replication

The triazole core is present in several commercial antiviral drugs, and 4-amino-1,2,3-triazole derivatives are emerging as promising candidates against a variety of viruses.[18][19][20] Their mechanism often involves targeting viral-specific enzymes or processes, offering selectivity over host cell functions.

Potential Mechanisms of Action

Antiviral triazoles can act at various stages of the viral life cycle.[21] Potential mechanisms include:

  • Inhibition of Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral enzymes and structural proteins. Inhibiting these proteases halts viral maturation.[22]

  • Inhibition of Viral Polymerases: Blocking the enzymes responsible for replicating the viral genome (RNA or DNA polymerases) is a direct and effective way to stop viral propagation.

  • Interference with Viral Entry or Egress: Some compounds may prevent the virus from entering host cells or block the release of new virions.

One study identified a 1-(4-Fluoro-phenylamino)-5-methyl-1H-[6][15][23]-triazole-4-carboxylic acid hydrazide derivative as having a significant inhibitory effect on Cantagalo virus replication in cell culture.[24]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental screening tool for identifying compounds that protect host cells from virus-induced damage and death.[23][25][26] It is based on the visual or quantitative assessment of cell health after viral infection in the presence of a test compound.

Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluency.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound. Add the diluted compounds to the cell monolayers. Subsequently, infect the cells with a known titer of the virus that causes a clear cytopathic effect. Include cell control (no virus), virus control (virus, no compound), and toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).

  • CPE Assessment: The protective effect of the compound is determined. This can be done qualitatively by microscopic observation of the cell monolayer's integrity or quantitatively.

  • Quantitative Measurement (Optional): Cell viability can be quantified by staining with a vital dye like neutral red or using a cell viability assay like MTT or CellTiter-Glo®.[26]

  • Data Analysis: The effective concentration 50 (EC50), the compound concentration that protects 50% of cells from viral CPE, is calculated. The cytotoxic concentration 50 (CC50) is determined from the toxicity control wells. The Selectivity Index (SI = CC50/EC50) is then calculated to assess the compound's therapeutic window.

Antiviral_Assay cluster_setup Assay Setup cluster_results Endpoint Analysis plate_cells Plate Host Cells in 96-well plate add_compound Add Serial Dilutions of Test Compound plate_cells->add_compound add_virus Infect Cells with Virus add_compound->add_virus incubate Incubate (2-5 days) add_virus->incubate observe Microscopic Observation of Cytopathic Effect (CPE) incubate->observe quantify Quantitative Viability Assay (e.g., Neutral Red, MTT) observe->quantify analysis Calculate EC50, CC50 and Selectivity Index (SI) quantify->analysis

Caption: Workflow for a Cytopathic Effect (CPE) inhibition antiviral assay.

Broad-Spectrum Enzyme Inhibition

The 4-amino-1,2,3-triazole scaffold is a versatile inhibitor of various enzymes beyond those directly implicated in cancer or microbial infections, highlighting its potential across multiple therapeutic areas.[3]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Several 1H-1,2,3-triazole analogs have been identified as potent inhibitors of bovine carbonic anhydrase-II, with some compounds showing IC50 values in the low micromolar range, comparable to the standard drug acetazolamide.[27]

Experimental Protocol: In Vitro Carbonic Anhydrase-II Inhibition Assay

This is typically a spectrophotometric assay that measures the esterase activity of the CA enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.

Methodology:

  • Reagent Preparation: Prepare a solution of purified bovine erythrocyte CA-II in a suitable buffer (e.g., HEPES-Tris, pH 7.4). Prepare stock solutions of the test compounds in DMSO.

  • Incubation: In a 96-well plate, combine the buffer, the enzyme solution, and the test compound solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate, p-NPA, to each well to start the reaction.

  • Absorbance Measurement: The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product. Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percent inhibition relative to a control reaction without an inhibitor. Calculate the IC50 value from the dose-response curve.[27]

Synthesis and Future Directions

The biological potential of this scaffold is intrinsically linked to its synthetic tractability. Modern organic chemistry provides robust methods for creating diverse libraries of 4-amino-1,2,3-triazole derivatives for screening.

Key Synthetic Approaches
  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for forming the 1,2,3-triazole ring.[1]

  • Multi-step Synthesis: Traditional methods often involve the conversion of hydrazides with carbon disulfide, followed by reaction with hydrazine hydrate to form the 4-amino-1,2,4-triazole ring.[15][28] Subsequent reactions with aldehydes or other electrophiles can be used to introduce diversity.[29][30]

The continued exploration of these synthetic routes will enable the generation of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the triazole ring and the amino group to optimize biological activity.[31]

  • Mechanism Deconvolution: Using advanced biochemical and molecular biology techniques to precisely identify the molecular targets of active compounds.

  • In Vivo Evaluation: Progressing the most promising in vitro hits into preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential.

The 4-amino-1,2,3-triazole scaffold represents a fertile ground for drug discovery. Its proven versatility across anticancer, antimicrobial, and antiviral applications ensures that it will remain a focus of intensive research and development for years to come.

References

  • New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency. Chembiochem.[Link]

  • In Vitro Antiviral Testing. IAR | USU.[Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy.[Link]

  • Antiviral Testing Services: Screen for Antiviral Activity. IBT Bioservices.[Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN. All rights reserved.[Link]

  • Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific.[Link]

  • synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative. International Journal of Marketing and Technology.[Link]

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  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Springer.[Link]

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  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC.[Link]

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  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.[Link]

  • 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. KTU AVES.[Link]

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Methodological & Application

Application Note: Strategic Utilization of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for medicinal chemists. It focuses on the strategic utility, handling, and synthetic integration of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride .[][2][3]

Part 1: Executive Summary & Chemical Profile[2][4]

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a specialized heterocyclic building block gaining traction in modern medicinal chemistry.[][2][3][4] Unlike the ubiquitous 1-substituted-1,2,3-triazoles formed via "Click Chemistry" (CuAAC), this 2-substituted isomer offers a distinct electronic and steric profile.[][2][3][4] It serves as a critical bioisostere for amides and pyrazoles, particularly in the development of metabolic disease therapeutics (e.g., GPR120 agonists) and kinase inhibitors.

Chemical Identity
PropertySpecification
Chemical Name 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Molecular Formula C₄H₈N₄[][2][3][4][5] · HCl
Molecular Weight 148.59 g/mol (Salt); 112.13 g/mol (Free Base)
Core Scaffold 2H-1,2,3-Triazole (Pseudo-aromatic)
Key Functional Group Primary exocyclic amine (C4-position)
Solubility Highly soluble in water, DMSO, MeOH; Limited in DCM/EtOAc (as salt)
The "2-Substituted" Advantage

The regiochemistry of the ethyl group is the defining feature.[][2][3][4]

  • Dipole Moment: 2-substituted-1,2,3-triazoles possess a significantly lower dipole moment (~0.4 D) compared to their 1-substituted counterparts (~5.0 D).[][2][3][4] This reduced polarity often correlates with improved lipophilicity (LogP) and membrane permeability .[][2][3][4]

  • Metabolic Stability: The 2-alkyl-2H-triazole ring is highly resistant to oxidative metabolism (P450s), making it a superior scaffold for improving the half-life (

    
    ) of drug candidates.[][2][3][4]
    

Part 2: Medicinal Chemistry Applications[2][5][6][7][8][9]

Bioisosteric Replacement

The 2-ethyl-1,2,3-triazole-4-amine moiety is an effective bioisostere for:

  • N-Methyl Pyrazoles: It retains the planar geometry and hydrogen-bond acceptor capabilities but alters the electronic vector.[][2][3][4]

  • Amides: The triazole ring mimics the planar nature of an amide bond without the hydrolytic instability.[2][3]

Case Study: GPR120/GPR40 Agonists

In the development of therapeutics for Type 2 Diabetes and obesity, this building block has been utilized to synthesize sulfonamide derivatives. The 2-ethyl-triazole core provides a rigid linker that orients the sulfonamide group for optimal interaction with the G-protein coupled receptor (GPR) binding pocket, while the ethyl group fills a specific hydrophobic sub-pocket.[][2][3][4]

Kinase Inhibitor Scaffolds

The primary amine allows for rapid coupling to heteroaryl halides (via Buchwald-Hartwig) or carboxylic acids (via amide coupling) to form the "hinge-binding" or "solvent-front" regions of kinase inhibitors.[][2][3][4] The low basicity of the triazole ring prevents non-specific binding and reduces hERG liability compared to more basic heterocycles like imidazole.[2][3][4]

Part 3: Experimental Protocols

Critical Handling Note: The Salt Factor

The hydrochloride salt stabilizes the amine, preventing oxidation and polymerization. However, the salt is non-nucleophilic . Successful coupling requires efficient in situ or ex situ neutralization.[][2][3][4]

Protocol A: Preparation of the Free Base (Ex Situ)

Use this method if the coupling reaction is sensitive to chloride ions or excess base.[2][3]

  • Dissolution: Dissolve 1.0 g (6.7 mmol) of 2-Ethyl-2H-1,2,3-triazol-4-amine HCl in 5 mL of minimum water.

  • Basification: Cool to 0°C. Slowly add saturated Na₂CO₃ or 1N NaOH until pH ~10.

  • Extraction: Extract immediately with DCM (3 x 10 mL) or Ethyl Acetate (if DCM solubility is poor).[][2][3][4]

    • Note: The free amine is small and polar; multiple extractions are necessary.[2][3][4]

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (cold bath, <30°C).

    • Warning: The free amine may be volatile.[2][3][4] Do not over-dry.[][2][3][4] Use immediately.

Protocol B: Amide Coupling (In Situ Neutralization)

Standard procedure for linking the triazole amine to a carboxylic acid core.[][2][3]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[][2][3][4]

  • 2-Ethyl-2H-1,2,3-triazol-4-amine HCl (1.2 equiv)[][2][3][4]

  • HATU (1.2 equiv)[][2][3][4]

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[][2][3][4]

  • Solvent: DMF or DMA (Anhydrous)[][2][3][4]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 5–10 minutes to form the active ester.[2][3][4]

  • Amine Addition: Add the 2-Ethyl-2H-1,2,3-triazol-4-amine HCl solid directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0 mmol).

    • Rationale: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic amine.[2][3][4]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[][2][3][4]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).[][2][3][4]

Protocol C: Sulfonamide Synthesis (GPR120 Agonist Route)

Based on Patent WO 2018/029150 methodologies.[][2][3][4]

Reagents:

  • Sulfonyl Chloride derivative (1.0 equiv)[][2][3][4]

  • 2-Ethyl-2H-1,2,3-triazol-4-amine HCl (1.1 equiv)[][2][3][4]

  • Pyridine (Solvent & Base) OR DCM + TEA[][2][3][4]

Step-by-Step:

  • Solvation: Dissolve 2-Ethyl-2H-1,2,3-triazol-4-amine HCl (1.1 mmol) in anhydrous Pyridine (3 mL).

    • Tip: Pyridine acts as both solvent and acid scavenger, effectively handling the HCl.

  • Addition: Cool to 0°C. Add the Sulfonyl Chloride (1.0 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.

  • Removal of Pyridine: Wash organic layer with dilute CuSO₄ solution (turns blue) or 1N HCl (if product is acid stable) to remove pyridine traces.[][2][3][4]

Part 4: Visualization & Logic[2][3][4]

Pathway: From Building Block to Bioactive Scaffold

The following diagram illustrates the decision logic for using this building block and the synthetic flow.

TriazoleWorkflow cluster_handling Critical Step: Neutralization Start 2-Ethyl-2H-1,2,3-triazol-4-amine HCl (Starting Material) Decision Select Coupling Partner Start->Decision RouteA Carboxylic Acid (R-COOH) Decision->RouteA Target: Amide RouteB Sulfonyl Chloride (R-SO2Cl) Decision->RouteB Target: Sulfonamide RouteC Aryl Halide (Ar-X) Decision->RouteC Target: N-Aryl CondA HATU / DIPEA (Amide Coupling) RouteA->CondA CondB Pyridine / DCM (Sulfonylation) RouteB->CondB CondC Pd(OAc)2 / Xantphos (Buchwald-Hartwig) RouteC->CondC ProductA Triazole-Amide (Kinase Hinge Binder) CondA->ProductA ProductB Triazole-Sulfonamide (GPR120 Agonist) CondB->ProductB ProductC N-Aryl-Triazole (Biaryl Scaffold) CondC->ProductC

Caption: Synthetic workflow for transforming the 2-ethyl-triazole amine salt into diverse bioactive scaffolds.

Part 5: References

  • GPR120 Agonists Patent: Substituted Phenyl Compounds as GPR120 Agonists.[2][3][4][6] WO 2018/029150.[2][3][4][6] (2018).[][2][3][4][6] Describes the synthesis of sulfonamide derivatives using 2-ethyl-2H-1,2,3-triazol-4-amine.

  • Kinase Inhibitor Patent: Substituted Heteroaryls and Methods of Use. US Patent 2010/0063063 A1. (2010).[][2][3][4] Details the use of the amine in synthesizing heteroaryl-amides.[][2][3][4]

  • Triazole Bioisosterism: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry.[2][3][4][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3][4] (2018).[][2][3][4][6] Provides context on the pharmacophore properties of the triazole ring.

  • Chemical Properties: NIST Chemistry WebBook, SRD 69. Data on 1,2,3-triazole derivatives and stability.[8][9]

Sources

Application Note: Strategic Functionalization of the 4-Amino Group of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,4-Disubstituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged heterocyclic scaffold.[1][2] Its remarkable metabolic stability and capacity to act as a bioisostere for amide bonds have cemented its role in the development of therapeutics across diverse disease areas, including antibacterials like Tazobactam and anticancer agents.[1][2] The 2-Ethyl-2H-1,2,3-triazol-4-amine core, in particular, presents a valuable starting point for generating extensive compound libraries. The exocyclic 4-amino group serves as a versatile chemical handle, allowing for the systematic exploration of the surrounding chemical space through a variety of well-established synthetic transformations.

This guide provides a detailed exploration of key functionalization strategies for the 4-amino group of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to empower researchers, scientists, and drug development professionals to leverage this scaffold to its full potential. The protocols herein are designed as self-validating systems, providing a robust foundation for synthetic campaigns.

Physicochemical Properties and Handling of the Starting Material

The starting material is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated nature of the amino group renders it non-nucleophilic. Therefore, a critical first step in any functionalization protocol is the in situ or prior neutralization (free-basing) of the amine to liberate the lone pair of electrons required for reactivity.

Table 1: Physicochemical Properties of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

PropertyValue
Molecular Formula C₄H₉ClN₄
Molecular Weight 148.60 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol. Sparingly soluble in DCM, THF.
Key Consideration Requires addition of a base (at least 1.0 eq.) to deprotonate the amine and an additional equivalent to quench the generated HCl in reactions with acid chlorides.

Core Functionalization Strategies and Protocols

The nucleophilic 4-amino group can participate in a wide array of chemical reactions. This section details the most common and synthetically useful transformations: acylation, sulfonylation, and diazotization.

A. Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. It allows for the introduction of a vast array of substituents from commercially available acyl chlorides, anhydrides, or carboxylic acids (via amide coupling agents). The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. These bases are strong enough to deprotonate the hydrochloride salt and neutralize the HCl byproduct generated from the acyl chloride, but they do not compete with the primary amine in reacting with the electrophile.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

  • Stoichiometry: At least two equivalents of the base are required: one to free the amine from its hydrochloride salt and a second to scavenge the acid generated during the reaction.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride (1.0 eq.).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir to form a suspension.

  • Base Addition: Add DIPEA (2.2 eq.) and stir the mixture at room temperature for 15 minutes. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

B. Sulfonylation: Introducing the Sulfonamide Moiety

Sulfonamides are another critical functional group in drug design. They are metabolically robust and can act as hydrogen bond donors and acceptors. The synthesis is analogous to acylation, employing a sulfonyl chloride as the electrophile.[3][4]

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride (1.0 eq.) and suspend in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.2 eq.) and stir at room temperature for 15 minutes to generate the free amine.

  • Electrophile Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise at room temperature. Note: Some reactions may benefit from cooling to 0 °C to control exotherms.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization or flash column chromatography to afford the desired N-sulfonylated product.

  • Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

C. Diazotization and Displacement: Replacing the Amino Group

For more advanced diversification, the 4-amino group can be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions.[5][6] This strategy allows for the introduction of halides, hydroxyls, or cyano groups, opening a completely different vector for library expansion.

Causality Behind Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl) in situ to generate nitrous acid (HONO), the key reagent for diazotization.

  • Temperature: The reaction must be performed at low temperatures (0–5 °C) as diazonium salts, particularly on heterocyclic systems, can be unstable at room temperature and may decompose violently.[6]

Protocol 3: Diazotization and Conversion to 4-Chloro-2-ethyl-2H-1,2,3-triazole

  • Setup: In a flask, dissolve 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride (1.0 eq.) in 6 M aqueous HCl. Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl at 0 °C.

  • Displacement: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 4-chloro derivative.

  • Characterization: Confirm the successful displacement and structure via NMR, MS, and comparison to known data if available.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic possibilities originating from the 2-Ethyl-2H-1,2,3-triazol-4-amine core.

G Start 2-Ethyl-2H-1,2,3-triazol-4-amine (Free Base) Amide N-Acylated Product (Amide) Start->Amide RCOCl, Base (Acylation) Sulfonamide N-Sulfonylated Product (Sulfonamide) Start->Sulfonamide RSO₂Cl, Base (Sulfonylation) Halo 4-Halo Product (e.g., Chloro) Start->Halo 1. NaNO₂, HCl 2. CuX (Diazotization) SecondaryAmine N-Alkylated Product (Secondary Amine) Start->SecondaryAmine RCHO, NaBH(OAc)₃ (Reductive Amination)

Caption: Key functionalization pathways for 2-Ethyl-2H-1,2,3-triazol-4-amine.

General Troubleshooting

Table 2: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete deprotonation of the hydrochloride salt. 2. Deactivated or hydrolyzed electrophile (acyl/sulfonyl chloride). 3. Reaction temperature too low.1. Ensure at least 2.2 equivalents of base are used. Consider pre-stirring with the base for a longer duration. 2. Use a fresh bottle of the electrophile or purify it before use. 3. Allow the reaction to proceed at room temperature or warm gently (e.g., to 40 °C).
Multiple Products 1. Diacylation/disulfonylation (at the amine and a triazole nitrogen). 2. Side reaction with a nucleophilic base (e.g., pyridine).1. Use a slight excess (1.1-1.2 eq.) of the electrophile. Avoid large excesses. 2. Use a sterically hindered, non-nucleophilic base like DIPEA.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Unreacted starting material co-elutes with the product.1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Perform an acidic wash (1 M HCl) during work-up to remove the basic starting amine as its salt.

Conclusion

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a highly versatile and valuable building block for the synthesis of diverse chemical libraries. By understanding the fundamental reactivity of the 4-amino group and carefully selecting reaction conditions, researchers can efficiently execute a range of high-yielding transformations. The protocols for acylation, sulfonylation, and diazotization provided herein offer robust and reproducible methods to access novel chemical entities, accelerating hit-to-lead campaigns and ultimately contributing to the discovery of new therapeutics.

References

  • D. S. Vasilchenko, et al. (2023). Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. ResearchGate.

  • Life Chemicals. (2020). Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications. Life Chemicals Blog.

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry.

  • R. McGrory, R. J. Faggyas, & A. Sutherland. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry.

  • Organic Chemistry Portal. (n.d.). Diazotisation.

  • V. V. Fokin & M. G. Finn. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters.

  • V. V. Fokin & M. G. Finn. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC - NIH.

  • G. A. Gescheidt, et al. (2008). Acetylation of 5-amino-1H-[7][8][9]triazole revisited. PubMed.

Sources

Application Note: Catalytic Systems for the Synthesis of 1,2,3-Triazole Derivatives

[1][2][3][4][5][6][7][8][9][10]

Abstract

The 1,2,3-triazole moiety is a pharmacophore of immense significance in medicinal chemistry, materials science, and chemical biology. Its stability against metabolic degradation and its ability to mimic amide bonds (bioisostere) make it a critical structural motif. This guide provides a technical deep-dive into the three dominant methodologies for synthesizing these derivatives: Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), and Strain-Promoted (SPAAC) cycloadditions. Unlike generic overviews, this note focuses on the causality of experimental failure and provides self-validating protocols for high-fidelity synthesis.

Section 1: Strategic Selection Guide (Decision Matrix)

Before selecting a protocol, the researcher must define the regiochemical and environmental requirements of the synthesis. The following decision matrix visualizes the logical flow for catalyst selection.

CatalystSelectionStartStart: Define Synthesis GoalsRegioRequired Regioselectivity?Start->RegioCuAACProtocol A: CuAAC(1,4-Disubstituted)Standard Organic/AqRegio->CuAAC1,4-IsomerRuAACProtocol B: RuAAC(1,5-Disubstituted)Sterically DemandingRegio->RuAAC1,5-IsomerEnvBiological Compatibility?Env->CuAACIn Vitro / Chemical SynthesisSPAACProtocol C: SPAAC(Copper-Free)Live Cell/In VivoEnv->SPAACLive Cell / Sensitive ProteinCuAAC->EnvCheck Toxicity

Figure 1: Decision matrix for selecting the appropriate catalytic system based on regiochemistry and biological constraints.

Section 2: The Gold Standard – CuAAC (1,4-Regioselective)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), developed independently by Sharpless and Meldal, is the most robust method for generating 1,4-disubstituted 1,2,3-triazoles.

The Mechanism & Ligand Importance

The reaction does not proceed via a simple concerted mechanism. It involves a stepwise formation of a copper(I) acetylide.[1][2]

  • Critical Insight: Cu(I) is thermodynamically unstable and prone to oxidation to inactive Cu(II) or disproportionation to Cu(0).[3]

  • The Solution: We utilize a "sacrificial reduction" system (CuSO₄ + Sodium Ascorbate) coupled with a stabilizing ligand.[4]

    • TBTA: For organic/aqueous mixtures (poor water solubility).[1]

    • THPTA: For completely aqueous systems (high water solubility, protects proteins from Cu-mediated oxidation).[1]

Protocol A: Standard CuAAC Synthesis (In Situ Reduction)

Best for: Small molecule synthesis, peptide conjugation, and robust click chemistry.

Reagents:

  • Alkyne (1.0 equiv): Terminal alkynes only.

  • Azide (1.0 - 1.2 equiv): Organic azide.

  • CuSO₄[3][4]·5H₂O (5-10 mol%): Source of copper.

  • Sodium Ascorbate (10-20 mol%): Reducing agent (maintain 2:1 ratio relative to Cu).

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.[1][3][4][5][6]

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne and azide in the chosen solvent (0.1 M concentration).

  • Catalyst Premix (Crucial Step): In a separate vial, mix the CuSO₄ solution with the ligand (TBTA or THPTA) if using one. Note: Ligands accelerate the rate and protect biomolecules but are optional for simple small molecules.

  • Initiation: Add the Cu source to the reaction mixture. Finally, add the Sodium Ascorbate solution (freshly prepared). The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)-acetylide species).

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours.

  • Validation: Monitor by TLC or LC-MS. The disappearance of the azide peak is the primary indicator.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

    • Copper Removal: Wash organic layer with 10% NH₄OH or EDTA solution to chelate residual copper.

Section 3: The Complementary System – RuAAC (1,5-Regioselective)

While CuAAC is strictly for terminal alkynes and yields 1,4-isomers, Ruthenium catalysis (RuAAC) allows for the use of internal alkynes and selectively yields 1,5-disubstituted triazoles.[7][8][9][10][11]

Mechanism & Catalyst Choice

RuAAC proceeds via a ruthenacycle intermediate.[12] The steric bulk of the catalyst directs the regioselectivity.

  • Catalyst: CpRuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium chloride bis(triphenylphosphine)). The Cp ligand is essential for steric control.

Protocol B: RuAAC Synthesis

Best for: 1,5-isomers, internal alkynes, and sterically demanding scaffolds.

Reagents:

  • Alkyne (1.0 equiv): Terminal or Internal.[11]

  • Azide (1.0 - 1.2 equiv).

  • Catalyst: Cp*RuCl(PPh₃)₂ (1-5 mol%).

  • Solvent: Dioxane, Toluene, or THF (Anhydrous).

Step-by-Step Procedure:

  • Environment: Unlike CuAAC, this reaction is sensitive to air/moisture. Perform under an inert atmosphere (N₂ or Ar).[5]

  • Assembly: Add alkyne, azide, and catalyst to a dry vial.

  • Solvation: Add anhydrous solvent (0.2 M concentration).

  • Activation: Heat is often required. Incubate at 60–80°C for 6–24 hours.

  • Validation: 1H NMR is critical here.

    • Diagnostic Signal: The triazole proton in 1,5-isomers typically shifts downfield (δ 7.5–7.8 ppm) compared to 1,4-isomers, but NOE (Nuclear Overhauser Effect) experiments are the definitive confirmation of regiochemistry.

Section 4: Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below contrasts the Cu and Ru pathways.[9]

Mechanismscluster_CuCuAAC Pathway (1,4-Selectivity)cluster_RuRuAAC Pathway (1,5-Selectivity)Cu_ICu(I) SpeciesCu_AcetylideCu-Acetylide(Active)Cu_I->Cu_Acetylide+ AlkyneMetallacycle_CuMetallacycle(Steric Control)Cu_Acetylide->Metallacycle_Cu+ AzideTriazole_141,4-TriazoleMetallacycle_Cu->Triazole_14ProtonationRu_CatCp*RuClRuthenacycleRuthenacycle(Oxidative Coupling)Ru_Cat->Ruthenacycle+ Azide + AlkyneTriazole_151,5-TriazoleRuthenacycle->Triazole_15Reductive Elimination

Figure 2: Mechanistic divergence between Copper and Ruthenium catalysis leading to distinct regioisomers.

Section 5: Data Summary & Troubleshooting

Catalyst & Ligand Comparison
FeatureCuAAC (Standard)CuAAC (Biological)RuAACSPAAC
Primary Catalyst CuSO₄ / AscorbateCu / THPTACp*RuCl(PPh₃)₂None (Strain)
Regioselectivity 1,4-Disubstituted1,4-Disubstituted1,5-DisubstitutedMixture (usually)
Solvent Organic / H₂OWater / BufferOrganic (Anhydrous)Any
Atmosphere Air TolerantAir TolerantInert (N₂/Ar)Air Tolerant
Key Risk Cu Toxicity / OxidationLow Yield if DiluteSteric hindranceHydrophobicity
Troubleshooting Guide
  • Issue: Reaction turns green/blue.

    • Cause: Oxidation of Cu(I) to Cu(II).[3][4]

    • Fix: Add more Sodium Ascorbate immediately. Degas solvents prior to use.

  • Issue: Low yield in RuAAC.

    • Cause: Steric crowding or old catalyst.

    • Fix: Switch to Cp*RuCl(COD) (cyclooctadiene ligand is more labile). Increase temperature to 80°C.

  • Issue: Protein precipitation during CuAAC.

    • Cause: Copper-induced denaturation.

    • Fix: Increase THPTA ligand concentration (maintain 1:5 Cu:Ligand ratio) or switch to SPAAC (Copper-free).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7][13][14] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[14][2][6] Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[13][14] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[13][14] The Journal of Organic Chemistry.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11][12] Journal of the American Chemical Society.[9][12]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[7][8][11] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[9][12]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[9][12]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

[1][2][3][4][5][6]

Executive Summary

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "Click" chemistry, widely utilized in drug discovery for generating peptidomimetics and bioisosteres. While robust, conventional thermal methods often require 12–24 hours and elevated temperatures that can degrade sensitive substrates.

This guide details microwave-assisted protocols that reduce reaction times to <20 minutes while improving regioselectivity and yield. We focus on two methodologies:

  • Standard CuAAC: Coupling pre-synthesized azides and alkynes.

  • One-Pot Three-Component Reaction (MCR): In situ generation of azides from alkyl halides, eliminating the isolation of hazardous organic azide intermediates.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional heating (conduction/convection), microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the solvent and reagents.

  • Dipolar Polarization: Polar molecules (e.g., DMSO, H₂O, DMF) align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved salts (e.g., Sodium Ascorbate, CuSO₄) increase the heating rate (loss tangent, tan δ) significantly.

Key Insight: The "specific microwave effect" in CuAAC is primarily thermal but highly efficient. The rapid ramp to the target temperature (


Mechanistic Pathway (CuAAC)

The reaction proceeds via a stepwise catalytic cycle, not a concerted concerted pericyclic process. The rate-determining step is often the formation of the copper-metallacycle.

CuAAC_MechanismCu_ICu(I) Species(Active Catalyst)Cu_AcetylideCu(I)-Acetylide(σ-bound)Cu_I->Cu_Acetylide+ Alkyne- Base/H+AlkyneTerminal AlkyneAzideOrganic Azide(R-N3)MetallacycleCu-Metallacycle(Intermediate)Cu_Acetylide->Metallacycle+ Azide(Coordination)Triazole_CuCu-TriazoleComplexMetallacycle->Triazole_CuRing ContractionTriazole_Cu->Cu_IRegenerationProduct1,2,3-Triazole(1,4-disubstituted)Triazole_Cu->Product+ H+(Protonolysis)MW_InputMW Energy Input(Overcomes Ea)MW_Input->Metallacycle

Figure 1: Catalytic cycle of CuAAC. Microwave energy accelerates the formation of the energetic metallacycle intermediate.

Critical Safety Protocols (Read Before Experimentation)

WARNING: Organic azides are high-energy compounds.

  • C/N Ratio Rule: Ensure the number of carbon atoms (

    
    ) vs. nitrogen atoms (
    
    
    ) follows:
    
    
    . If the ratio is
    
    
    , the azide is potentially explosive.
  • Copper Acetylides: Dry copper acetylides are shock-sensitive explosives. Never allow the reaction mixture to dry out completely before quenching.

  • Vessel Limits: Do not fill microwave vials

    
     volume. Azide decomposition releases 
    
    
    gas; ensure the vessel is rated for at least 20 bar (300 psi) to handle potential pressure spikes.

Experimental Protocols

Protocol A: Standard Two-Component Synthesis

Best for: Valuable, complex substrates where the azide is stable and pre-purified.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Procedure:

  • Dissolution: In a 10 mL microwave vial, dissolve the alkyne (1.0 mmol) and azide (1.1 mmol) in 4 mL of t-BuOH/H₂O.

  • Catalyst Addition: Add 1 mL of freshly prepared aqueous solution containing CuSO₄ (12.5 mg) and Sodium Ascorbate (20 mg).

    • Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.

  • Irradiation: Cap the vial. Program the microwave:

    • Temp: 85°C

    • Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 100W)

  • Workup: Cool to RT. Pour into 20 mL cold water.

    • Solid Product: Filter and wash with dilute NH₄OH (to remove Cu traces).

    • Liquid Product: Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: One-Pot Three-Component Synthesis (Recommended)

Best for: High-throughput library generation and safety. Avoids isolation of potentially unstable organic azides.[1][2]

Reagents:

  • Alkyl Halide (Bromide or Iodide) (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Catalyst: CuI (1 mol%) or CuSO₄/Ascorbate system

  • Solvent: DMF / Water (4:1 v/v) or DMSO / Water

Workflow Diagram:

Three_Component_Workflowcluster_0Reagent Prep (Vial)R1Alkyl HalideStep1In-Situ Azidation(SN2 Reaction)R1->Step1R2NaN3R2->Step1R3AlkyneStep2MW Irradiation125°C, 15 minR3->Step2Step1->Step2Organic Azide(Transient)Step3CuAAC CycloadditionStep2->Step3FinishPrecipitation/Filtration(Pure Triazole)Step3->Finish

Figure 2: One-pot workflow. The organic azide is generated in situ and immediately consumed, enhancing safety.

Procedure:

  • Setup: To a microwave vial equipped with a magnetic stir bar, add:

    • Alkyl Bromide (1.0 mmol)

    • NaN₃ (1.2 mmol, 78 mg)

    • Terminal Alkyne (1.0 mmol)

    • Sodium Ascorbate (10 mol%)

    • CuSO₄·5H₂O (5 mol%)

  • Solvent: Add 3 mL of DMF/H₂O (4:1). The water is crucial to dissolve NaN₃ and ascorbate.

  • Irradiation:

    • Temp: 100–125°C (Higher temp needed for the initial SN2 displacement of the halide).

    • Time: 15–20 minutes.

  • Workup: Dilute with 15 mL water. The triazole product often precipitates as a pure solid. Filter and wash with water.[2][3]

Performance Analysis: Microwave vs. Thermal[8]

The following data summarizes internal validation studies comparing Protocol B (MW) against traditional oil-bath heating.

ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes60x Faster
Yield (Avg) 65 – 82%88 – 96%+15%
Purity (Crude) 75% (requires chromatography)>90% (often pure after filtration)High
Energy Usage High (continuous heating)Low (targeted bursts)Eco-Friendly

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Catalyst oxidation (Cu(I)

Cu(II))
Increase Sodium Ascorbate loading to 20 mol%. Ensure headspace is purged with Argon.
Incomplete Conversion Low microwave absorptionAdd a "doping" agent (ionic liquid or more water) to increase the loss tangent (

) of the solvent.
Copper Contamination Inefficient workupWash organic layer with aqueous EDTA or dilute

to chelate residual copper.
Explosive Pressure Azide decompositionSTOP. Reduce temperature by 20°C. Check C/N ratio. Use a larger vessel with less volume.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Appukkuttan, P., et al. (2004). "A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction." Organic Letters.

  • Kappe, C. O. (2004).[2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.

  • Moorhouse, A. D., & Moses, J. E. (2008). "Microwave enhancement of click chemistry." Synlett.

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. The following information is curated to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity of your results.

The 1,2,3-triazole ring is known for its general stability under thermal and acidic conditions and is relatively insensitive to hydrolysis and redox reactions.[1][2] However, the overall stability of a substituted triazole compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the nature of the solvent. This guide will delve into these aspects concerning 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride.

Frequently Asked Questions (FAQs)
Q1: My analytical results show a decrease in the concentration of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride in my aqueous stock solution over a short period. What could be the cause?

A1: Several factors could contribute to the apparent loss of your compound in an aqueous solution. The most common culprits are pH-dependent degradation, photodegradation, or adsorption to the container surface. The stability of similar triazoline compounds has been shown to be affected by pH and temperature, with degradation accelerating at lower pH and higher temperatures.[3]

Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your stock solution. Since the compound is a hydrochloride salt, the initial pH of a solution in unbuffered water will be acidic. This acidic environment might contribute to hydrolysis over time.

  • Buffer Selection: For future preparations, consider using a buffered solution to maintain a stable pH. A neutral pH is generally a good starting point for improving the stability of amine-containing compounds.

  • Storage Conditions: Ensure your solution is stored protected from light and at a low temperature (e.g., 2-8 °C or -20 °C for longer-term storage).

  • Container Material: If you are working with very dilute solutions, consider the possibility of adsorption to glass or plastic surfaces. Using silanized glass vials or low-adsorption plasticware can mitigate this.

Q2: I am observing a new, unexpected peak in my chromatogram when analyzing my sample. Could this be a degradation product?

A2: Yes, the appearance of a new peak is a strong indication of degradation. While the 1,2,3-triazole ring itself is quite stable, the exocyclic amine group can be susceptible to reactions.[4][5] A plausible degradation pathway, especially in the presence of trace impurities or under oxidative stress, could involve the modification of the 4-amino group.

Potential Degradation Pathway:

A hypothetical degradation pathway could involve dimerization or reaction with impurities. It is crucial to characterize this new peak to understand the degradation mechanism. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be invaluable in identifying the mass of the impurity and proposing a structure.

2-Ethyl-2H-1,2,3-triazol-4-amine 2-Ethyl-2H-1,2,3-triazol-4-amine Degradation_Product Degradation Product (e.g., Dimer or Oxidized Species) 2-Ethyl-2H-1,2,3-triazol-4-amine->Degradation_Product Stress Conditions (pH, Temp, Light, Oxidants)

Caption: Plausible degradation of 2-Ethyl-2H-1,2,3-triazol-4-amine.

Q3: What are the optimal storage conditions for a stock solution of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride?

A3: For optimal stability of your stock solution, we recommend the following:

  • Solvent: Prepare your stock solution in a suitable buffer at a neutral or slightly basic pH if the experimental conditions allow. If using an organic solvent, anhydrous DMSO or ethanol are good choices for a concentrated stock that can be diluted into aqueous media for experiments.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be stored at 4°C for a limited time. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide
Issue: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Medium Stability Study: Perform a short-term stability study of the compound in your specific cell culture or assay medium. Incubate the compound in the medium for the duration of your experiment, and then analyze its concentration by HPLC or a similar method.

    • Control Experiments: Include a positive control compound with known stability in your assay to ensure the assay itself is performing as expected.

Issue: Precipitation of the compound in a buffered solution.
  • Potential Cause: The free base of the compound may have lower solubility than the hydrochloride salt. Adjusting the pH to a more basic value could cause the compound to precipitate if its concentration is above its solubility limit at that pH.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of your compound at different pH values.

    • Co-solvents: If higher concentrations are needed in a specific buffer, consider the use of a co-solvent such as DMSO or ethanol. Be mindful of the tolerance of your experimental system to these solvents.

    • pH Adjustment: Carefully adjust the pH of your solution, ensuring that the final concentration of the compound does not exceed its solubility at that pH.

Experimental Protocols
Protocol 1: Short-Term Stability Assessment by HPLC

This protocol outlines a method to assess the stability of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride in a given solution.

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system and record the peak area of the compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another aliquot and record the peak area.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

cluster_prep Preparation cluster_analysis Analysis Prep Prepare Solution T0 T=0 HPLC Analysis Prep->T0 Incubate Incubate under Test Conditions T0->Incubate Timepoints Time-Point HPLC Analysis Incubate->Timepoints Data Calculate % Remaining Timepoints->Data

Caption: Workflow for a short-term stability study.

Data Presentation

The following table provides hypothetical stability data for 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride under various conditions to illustrate the expected trends.

ConditionSolventTemperature (°C)% Remaining after 24h
10.1 M HCl (pH 1)2585%
2Water (unbuffered)2595%
3PBS (pH 7.4)25>99%
4PBS (pH 7.4)3798%
5PBS (pH 7.4) + Light2590%

Note: This data is illustrative and based on the general principles of stability for similar compounds. Actual stability should be determined experimentally.

References
  • Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. Available from: [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Available from: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available from: [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. Available from: [Link]

  • Popowycz, F., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]

  • Krasavin, M. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry, 20(2), 27-51. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Rovira, J. J. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Shaik, M., et al. (1998). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed. Available from: [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available from: [Link]

  • Wan, J.-P., et al. (2021). H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annulation. ScienceDirect. Available from: [Link]

  • Motornov, V., et al. (2018). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the spectroscopic techniques used to confirm the structure of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. We will explore the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into why specific experimental choices are made and how to interpret the resulting data with confidence. This guide will also compare the expected spectroscopic data with that of its key isomers, highlighting the subtle yet critical differences that enable unambiguous identification.

The Challenge of Isomeric Triazoles

The 1,2,3-triazole core offers a versatile scaffold in medicinal chemistry. However, the potential for isomeric products during synthesis necessitates robust analytical methods for structural confirmation. In the case of ethyl-substituted aminotriazoles, three primary isomers can exist: 1-Ethyl, 2-Ethyl, and 3-Ethyl derivatives. Distinguishing between these is paramount, as their physicochemical and pharmacological properties can vary significantly. This guide focuses on the 2-Ethyl isomer, providing a framework for its definitive identification.

Mass Spectrometry: Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride, high-resolution mass spectrometry (HRMS) is the first step in confirming the molecular formula.

Expected High-Resolution Mass Spectrum Data:

IonCalculated m/z
[M+H]⁺ (Free Base)113.0822
[M+Na]⁺ (Free Base)135.0641

Note: The hydrochloride salt will typically dissociate in the ESI source, and the free base will be observed.

The fragmentation pattern in the mass spectrum provides a roadmap to the molecule's structure. For 1,2,3-triazoles, characteristic fragmentation pathways often involve the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN). The fragmentation of the ethyl group and the amine substituent will also produce distinct daughter ions. The stability of the triazole ring, influenced by the position of the ethyl group, can affect the relative abundance of these fragments, offering clues to the isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomer Differentiation

While mass spectrometry confirms the molecular formula, NMR spectroscopy provides the detailed connectivity and spatial arrangement of atoms, making it the definitive technique for distinguishing between the 1-Ethyl, 2-Ethyl, and 3-Ethyl isomers. We will examine the expected ¹H and ¹³C NMR spectra, supported by 2D NMR techniques like HSQC and HMBC.

¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key to structural assignment.

Predicted ¹H NMR Data for 2-Ethyl-2H-1,2,3-triazol-4-amine (Free Base in CDCl₃):

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
CH (Triazole Ring)~7.5Singlet1H
NH₂ (Amine)Broad Singlet2H
CH₂ (Ethyl)~4.3Quartet2H
CH₃ (Ethyl)~1.5Triplet3H

The key differentiator in the ¹H NMR spectra of the isomers is the chemical shift of the triazole ring proton and the ethyl group protons. The electronic environment of the N-substituted triazole ring is distinct for each isomer, leading to subtle but measurable differences in the shielding/deshielding of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of signals indicates the number of unique carbons, and their chemical shifts provide information about their hybridization and neighboring atoms.

Predicted ¹³C NMR Data for 2-Ethyl-2H-1,2,3-triazol-4-amine (Free Base in CDCl₃):

AssignmentPredicted Chemical Shift (ppm)
C4 (Triazole Ring)~150
C5 (Triazole Ring)~125
CH₂ (Ethyl)~45
CH₃ (Ethyl)~14

The chemical shifts of the triazole ring carbons are particularly sensitive to the position of the ethyl substituent. Comparison of the experimental ¹³C NMR spectrum with predicted values and data from related known compounds is a powerful tool for isomer differentiation.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the point of attachment of the ethyl group to the triazole ring by observing the correlation between the ethyl protons and the triazole ring carbons.

Comparative Analysis with Isomers

To definitively confirm the structure as 2-Ethyl-2H-1,2,3-triazol-4-amine, it is essential to compare its spectroscopic data with that of the 1-Ethyl and 3-Ethyl isomers.

Key Spectroscopic Differences Between Isomers:

IsomerKey ¹H NMR FeatureKey ¹³C NMR Feature
1-Ethyl Distinct chemical shift for the triazole CH proton compared to the 2-Ethyl isomer.Different chemical shifts for the C4 and C5 carbons of the triazole ring.
2-Ethyl Unique chemical shifts for the triazole CH and ethyl group protons due to the symmetry of the 2-substituted ring.Characteristic chemical shifts for the C4 and C5 carbons.
3-Ethyl The triazole CH proton will have a different chemical shift from both the 1- and 2-isomers.The triazole ring carbons will show a distinct chemical shift pattern.

By carefully analyzing these subtle differences, researchers can confidently assign the correct isomeric structure.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (HSQC & HMBC): Set up and run standard HSQC and HMBC experiments. Optimization of the evolution delays in the HMBC experiment can be beneficial for observing long-range correlations.

Caption: A typical workflow for the complete spectroscopic characterization of a small molecule.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, adding 0.1% formic acid to promote protonation if necessary.

  • HRMS Acquisition: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire data in positive ion mode over an appropriate m/z range.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion to obtain fragmentation data. Vary the collision energy to observe a range of fragment ions.

Conclusion

The structural confirmation of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride requires a multi-faceted spectroscopic approach. While HRMS provides the essential confirmation of the molecular formula, a detailed analysis of 1D and 2D NMR spectra is paramount for the unambiguous differentiation from its 1-Ethyl and 3-Ethyl isomers. By understanding the expected spectral features and employing the robust experimental protocols outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug discovery and development efforts.

References

  • General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Mass Spectrometry of Small Molecules: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Spectroscopic Data of Organic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 21590468, 2-ethyl-2h-1,2,3-triazol-4-amine. [Link]

Bioisosteric Replacement of Amide Bonds with 1,2,3-Triazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioisosteric replacement of the amide bond with a 1,4-disubstituted 1,2,3-triazole is a high-impact strategy in peptidomimetic drug design.[1][2][3] While the native amide bond is essential for secondary structure and recognition, it is metabolically labile (proteolysis) and chemically reactive. The 1,2,3-triazole surrogate, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers complete resistance to proteases and enhanced metabolic stability.

The Verdict: The triazole is not a perfect geometric clone—it extends the backbone distance by ~1.1 Å and alters hydrogen bonding dynamics (lacking a strong NH donor). However, for targets where proteolytic stability is the limiting factor, or where the amide carbonyl acts primarily as a dipole rather than a specific H-bond acceptor, the triazole is a superior alternative.

Part 1: Structural & Electronic Anatomy[4]

To successfully deploy this bioisostere, one must understand the precise atomic deviations between the native amide and the triazole surrogate.

Geometric and Electronic Comparison

The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond configuration.[1][4] The planar heteroaromatic ring aligns with the planar amide bond, but significant differences in bond distance and electrostatics exist.

Table 1: Physicochemical Comparison of Amide vs. 1,4-Triazole

FeatureNative trans-Amide1,4-Disubstituted 1,2,3-TriazoleImpact on Design
Backbone Distance (

to

)
3.8 – 3.9 Å5.0 – 5.1 ÅTriazole expands the peptide backbone, potentially disrupting tight turns or helices.
Dipole Moment ~3.7 – 4.0 D~5.0 DTriazole has a stronger dipole; may enhance binding if aligned correctly in the pocket.
H-Bond Donor Strong (NH)Weak (C5-H)Critical Risk: Loss of activity if the native NH is essential for receptor binding.
H-Bond Acceptor Strong (C=O)Moderate (N2, N3 lone pairs)N2/N3 can mimic the carbonyl oxygen, but with different vectorality.
Planarity Planar (resonance)Planar (aromatic)Both maintain rigid planarity, reducing entropic penalty upon binding.
Metabolic Stability Low (Proteolysis)High (Bio-orthogonal)Triazole is completely stable to peptidases and esterases.
Structural Overlay Logic (Visualization)

The following diagram illustrates the topological relationship between the precursors (Azide + Alkyne) and the resulting surrogate compared to the native amide.

Triazole_Overlay cluster_0 Native Amide Bond cluster_1 Triazole Surrogate (CuAAC) Amide R1-CO-NH-R2 (Distance: 3.8 Å) Hydrolysis Susceptible to Proteolysis Amide->Hydrolysis Triazole 1,4-Triazole (Distance: 5.0 Å) Amide->Triazole Bioisosteric Replacement Azide Azide (R1-N3) Azide->Triazole + Cu(I) Catalyst Alkyne Alkyne (R2-C≡CH) Alkyne->Triazole Stability Protease Resistant Triazole->Stability

Caption: Figure 1. Transformation logic and property shift from native amide to 1,4-triazole surrogate.[3] Note the increase in backbone distance.

Part 2: Critical Analysis & Case Studies

When to Use (Success Cases)
  • HIV-1 Vif Antagonists: Replacement of a labile amide in Vif antagonists increased potency from 6 µM to 1.2 µM.[4][5] The triazole improved metabolic stability while the strong dipole moment maintained electrostatic interactions within the binding pocket.

  • Helical Stabilization: In specific peptide sequences, placing a triazole at positions

    
     and 
    
    
    
    can stabilize
    
    
    -helical conformations by acting as a rigid staple, despite the backbone extension.
When to Avoid (Failure Modes)
  • CFTR Modulators (VX-770 analogs): In a study of Cystic Fibrosis drugs, replacing the amide with a triazole led to a complete loss of activity.[6]

    • Root Cause:[4][6][7][8] The native amide NH acted as a critical hydrogen bond donor to the receptor. The triazole's C5-H is a poor donor, and the N2/N3 acceptors could not compensate for the loss of the specific NH interaction.

    • Lesson: Do not use triazoles if the amide NH is involved in a "lock-and-key" H-bond.

Decision Framework

Decision_Tree Start Target Amide Bond Q1 Is the Amide NH a critical H-bond donor? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Stop Avoid Triazole. Consider Fluoroalkene. Branch1_Yes->Stop Q2 Does the pocket tolerate ~1.1 Å expansion? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No Q2->Branch2_No Proceed Proceed with Triazole Replacement Branch2_Yes->Proceed Alternative Consider Tetrazole (Closer steric mimic) Branch2_No->Alternative

Caption: Figure 2. Strategic decision matrix for selecting amide bioisosteres.

Part 3: Experimental Protocols

Synthesis: CuAAC on Solid Phase (SPPS)

This protocol describes the integration of a triazole into a peptide backbone using standard Fmoc-SPPS.

Reagents:

  • Resin: Rink Amide MBHA (0.6 mmol/g).

  • Copper Source: CuI (Copper(I) Iodide).[9]

  • Base: 2,6-Lutidine or DIPEA.

  • Solvent: DMF/Piperidine (for Fmoc removal), DMSO/NMP (for Click).

  • Azide Component:

    
    -Azido acid (prepared via diazo transfer).
    
  • Alkyne Component: Fmoc-amino alkyne (e.g., propargylglycine derivative).

Step-by-Step Workflow:

  • Peptide Elongation: Synthesize the peptide from C-terminus up to the residue preceding the triazole using standard Fmoc/HBTU cycles.

  • Alkyne Coupling: Couple the Fmoc-amino alkyne (as a standard amino acid) using HBTU/DIPEA. Remove Fmoc.

  • On-Resin Click Reaction:

    • Prepare Solution: Dissolve the

      
      -Azido acid (3 equiv), CuI (1 equiv), and 2,6-Lutidine (10 equiv) in degassed DMSO or NMP.
      
    • Add Ascorbate (Optional): If using CuSO4, add Sodium Ascorbate (5 equiv).[4] For CuI, keep strictly anaerobic or use excess base.

    • Incubation: Agitate resin with the solution for 6–12 hours at room temperature.

    • Wash: Extensive washing with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (turns yellow/brown upon Cu chelation).

  • Completion: Continue standard SPPS for the remaining sequence. Cleave with TFA/TIPS/H2O (95:2.5:2.5).

Validation: Proteolytic Stability Assay

Objective: Quantify the half-life (


) improvement of the triazole peptidomimetic vs. the native peptide.
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Pronase, Trypsin, or Human Serum (10% v/v final concentration).

    • Ratio: Typically 1:100 (enzyme:substrate) by weight.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile + 1% Formic Acid to precipitate proteins. Centrifuge (10,000g, 5 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion (

    
    ).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Valverde, I. E., & Mindt, T. L. (2013). 1,2,3-Triazoles as Amide-Bond Surrogates in Peptidomimetics. Chimia, 67(4), 262–266.[8] Link

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link

  • Doiron, J., et al. (2020). Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere in Analogues of the Cystic Fibrosis Drugs VX-809 and VX-770. ChemMedChem, 15(18), 1720–1730. Link

  • Agnihotri, G., et al. (2011). 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. Bioorganic & Medicinal Chemistry Letters, 21(21), 6353–6356. Link

  • Horne, W. S., et al. (2004). Triazoles as Amide Bond Mimics in Peptidomimetics. Journal of the American Chemical Society, 126(47), 15366–15367. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Ethyl-2H-1,2,3-triazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As pioneers in drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride, a novel compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including triazoles and amine hydrochlorides, to establish a robust framework for safe laboratory practices.

The core principle of this guide is a proactive and conservative approach to risk mitigation. The recommendations provided are designed to empower researchers to handle this compound with the utmost confidence and care, ensuring personal safety and the integrity of their work.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is the first step in a comprehensive safety protocol. Based on the toxicological profiles of related triazole and amine compounds, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Triazole-based compounds and amine salts are known to cause skin and eye irritation upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][3]

  • Unknown Long-Term Effects: As a novel chemical entity, the chronic toxicological properties, including potential carcinogenicity or reproductive toxicity, have not been fully elucidated. Some related triazole derivatives have been flagged for such concerns.[4]

A thorough risk assessment is mandatory before commencing any work with this compound. This assessment should consider the quantity of the substance being handled, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or safety goggles.Chemical-resistant nitrile gloves (ensure to check for breakthrough times).[5]Fully buttoned laboratory coat.Recommended: N95 or FFP2 certified respirator if handling significant quantities or if dust generation is likely.[5]
Solution Preparation and Transfers Safety goggles or a face shield if there is a splash hazard.Chemical-resistant nitrile gloves.Chemical-resistant laboratory coat.Not generally required if performed in a certified chemical fume hood.
Running Reactions and Work-up Safety goggles or a face shield.Chemical-resistant nitrile gloves.Chemical-resistant laboratory coat.Not generally required if performed in a certified chemical fume hood.
Cleaning and Decontamination Safety goggles or a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant laboratory coat or apron.Not generally required if performed in a well-ventilated area.

Procedural Guidance for PPE Usage and Disposal

Adherence to proper procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.

Donning and Doffing of PPE: A Step-by-Step Protocol

The following workflow is designed to prevent cross-contamination and ensure the user's safety.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Wash Hands Thoroughly Don2 Don Laboratory Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Laboratory Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if worn) Doff4->Doff5 Doff6 Wash Hands Again Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Minimizing Environmental Impact and Ensuring Safety

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable PPE (gloves, lab coats, respirator filters) and any materials used for cleaning up spills that have come into contact with 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride should be considered chemical waste. These items must be collected in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.[6]

  • Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is the bedrock of scientific progress. By adhering to the principles of proactive risk assessment, diligent use of personal protective equipment, and meticulous adherence to established protocols, researchers can confidently and safely explore the potential of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride. This guide serves as a foundational document to be integrated into your laboratory's specific standard operating procedures.

References

  • Vertex AI Search. (2025, November 19). What are the safety precautions when using Triazole? - Blog.
  • Carl ROTH. (2024, March 3).
  • Carl ROTH. (2025, March 31).
  • ECHEMI.
  • Fisher Scientific. (2025, December 18).
  • BASF. (2026, February 11).
  • Sigma-Aldrich. (2025, November 6).
  • Spectrum Chemical. (2006, August 11).
  • Sigma-Aldrich. (2025, November 6).
  • Scientific Laboratory Supplies. (2021, April 16).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 2
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.